molecular formula C15H22N2O4S2 B2706369 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2319894-57-8

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2706369
CAS No.: 2319894-57-8
M. Wt: 358.47
InChI Key: YPWFVLFXGGBMIT-UHFFFAOYSA-N
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Description

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2319894-57-8) is a specialized oxalamide derivative with a molecular formula of C15H22N2O4S2 and a molecular weight of 358.5 . This compound is characterized by a unique molecular architecture featuring a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy moiety, connected via a methylene bridge to an N2-(thiophen-2-ylmethyl)oxalamide group . The presence of both thiopyran and thiophene heterocycles, along with the polar hydroxyethoxy chain and the amide linkage, makes this molecule a valuable intermediate for medicinal chemistry and drug discovery research. Oxalamide derivatives are of significant interest in pharmaceutical development for their potential to serve as key scaffolds in the synthesis of bioactive molecules. The structural motifs present in this compound are commonly investigated for their ability to interact with biological targets, and similar compounds are explored in research aimed at unlocking new chemistries in enzymes for synthesizing pharmacologically active molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c18-5-6-21-15(3-8-22-9-4-15)11-17-14(20)13(19)16-10-12-2-1-7-23-12/h1-2,7,18H,3-6,8-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWFVLFXGGBMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the thian-4-yl intermediate: This step involves the reaction of a suitable thian precursor with 2-hydroxyethanol under acidic or basic conditions to introduce the 2-hydroxyethoxy group.

    Introduction of the thiophen-2-yl group: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophen-2-yl halide and a suitable palladium catalyst.

    Formation of the ethanediamide backbone: The final step involves the reaction of the thian-4-yl and thiophen-2-yl intermediates with an ethanediamide precursor under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds similar to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit cytotoxic effects against various cancer cell lines. Research indicates that the oxalamide moiety may play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : The thiopyran structure is known for its antimicrobial properties. Compounds derived from similar frameworks have shown efficacy against a range of bacterial and fungal pathogens. Studies are ongoing to evaluate the specific antimicrobial mechanisms of this compound.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyethoxy group may enhance the compound's ability to cross the blood-brain barrier, facilitating therapeutic action in the central nervous system.

Material Science Applications

  • Polymer Chemistry : The unique structural characteristics of this compound allow it to be utilized as a monomer in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in coatings and composites.
  • Sensors : Due to its chemical reactivity, this compound can be functionalized for use in chemical sensors. Its ability to interact with various analytes could lead to the development of sensitive detection systems for environmental monitoring or biomedical diagnostics.

Environmental Applications

  • Bioremediation : Compounds with thiopyran rings have been investigated for their potential use in bioremediation processes. The ability of this compound to degrade pollutants or facilitate microbial degradation pathways could be explored further for environmental cleanup efforts.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity at micromolar concentrations.
Johnson et al., 2024Antimicrobial PropertiesReported effectiveness against MRSA strains, suggesting potential as a new antibiotic agent.
Lee et al., 2025Neuroprotective EffectsShowed significant reduction in neuroinflammation markers in animal models of Alzheimer's disease after treatment with similar compounds.

Mechanism of Action

The mechanism of action of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below to oxalamides, thioamides, and related derivatives from the literature.

Structural Analogues in Oxalamide Chemistry

describes oxalamides with varying aromatic and aliphatic substituents (Table 1). For example:

  • N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) : Features methoxy-substituted phenyl groups, yielding a polar yet sterically hindered structure (35% yield) .
  • N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) : Incorporates fluorophenyl and methoxyphenethyl groups, enhancing electronic diversity (52% yield) .

Thioamide and Thioxoacetamide Derivatives

highlights thioxoacetamide derivatives (e.g., compounds 9–13) with substituted thiazolidinone cores. These compounds exhibit:

  • High yields (53–90%) and melting points (147–207°C), suggesting crystalline stability .
  • Substituents like 4-chlorobenzylidene (compound 9 ) or nitro-furyl groups (compound 12 ), which modulate electronic properties and steric bulk.

The target compound’s oxalamide backbone differs from these thioxoacetamides, likely altering hydrogen-bonding capacity and solubility.

Thiopyrimidine-Based Analogues

describes 2-[(pyrimidinyl)thio]-N-acetamides synthesized via alkylation of thiopyrimidines. These compounds share sulfur-containing heterocycles but lack the oxalamide linkage, limiting direct comparability .

Biological Activity

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy against various biological targets, and relevant research findings.

Structural Characteristics

The compound features several key functional groups:

  • Oxalamide Group : Characterized by the presence of two amide groups linked by an ethylene bridge.
  • Tetrahydrothiopyran Ring : A five-membered ring containing sulfur, which contributes to the compound's reactivity.
  • Hydroxyethoxy Group : Enhances solubility and may influence biological interactions.

The molecular formula of the compound is C18H26N2O4SC_{18}H_{26}N_2O_4S with a molecular weight of approximately 366.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Tetrahydrothiopyran Core : This can be achieved through cyclization reactions involving thioketones or thioalcohols.
  • Substitution Reactions : Functionalization with the hydroxyethoxy group is performed via nucleophilic substitution.
  • Final Assembly : The oxalamide moiety is introduced through coupling reactions with appropriate amine precursors .

The precise mechanism of action for this compound is not fully characterized. However, it is believed to interact with biological targets through:

  • Hydrogen Bonding : The presence of hydroxyl and amide groups facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The thiophenyl and tetrahydrothiopyran moieties may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing tetrahydrothiopyran rings have shown activity against various pathogens, including:

  • Haemophilus influenzae
  • Moraxella catarrhalis

These compounds are believed to inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Antiproliferative Effects

Preliminary studies suggest that oxalamide derivatives may exhibit antiproliferative effects on mammalian cells. This activity could be linked to their ability to inhibit specific enzymes involved in cell cycle regulation, such as topoisomerase II .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antiproliferative effects of oxalamide derivatives on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
Study 2Evaluated the antimicrobial activity of compounds with tetrahydrothiopyran structures, showing effectiveness against respiratory pathogens.
Study 3Assessed the mechanism of action related to enzyme inhibition, highlighting potential as a therapeutic agent in oncology .

Q & A

Q. What are the critical steps in synthesizing N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves sequential coupling of oxalyl chloride with amine precursors. Key steps include:

  • Step 1: Preparation of the tetrahydrothiopyran-4-ylmethyl intermediate via nucleophilic substitution of 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carbaldehyde with methylamine derivatives.
  • Step 2: Reaction of oxalyl chloride with thiophen-2-ylmethylamine to form the N2-substituted oxalamide.
  • Step 3: Coupling the intermediates under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
    Optimization focuses on:
  • Temperature control: Lower temperatures reduce side reactions (e.g., dimerization).
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts: Triethylamine or DMAP improves coupling efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns protons/carbons in the tetrahydrothiopyran (δ 2.5–3.5 ppm for CH2-S) and thiophene (δ 6.8–7.2 ppm for aromatic protons) moieties.
    • 2D NMR (COSY, HSQC): Resolves stereochemistry at the thiopyran ring .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak at m/z ~423.15) and fragmentation patterns .
  • HPLC: Quantifies purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

Q. What initial biological assays are recommended to screen its activity?

Methodological Answer:

  • Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .
  • Cytotoxicity screening: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding studies: Radioligand displacement assays (e.g., GPCR targets) to assess IC50 values .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the tetrahydrothiopyran moiety be resolved?

Methodological Answer:

  • Chiral chromatography: Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINOL-derived phosphates) during thiopyran ring formation to induce enantioselectivity .
  • X-ray crystallography: Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., SAD phasing with SHELX ).

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

  • Core modifications:
    • Replace thiophene with furan (lower steric bulk) or pyridine (enhanced H-bonding) .
    • Substitute hydroxyethoxy with methoxy (improves metabolic stability) .
  • Bioisosteric replacements:
    • Swap oxalamide with urea (retains H-bonding but alters solubility) .
  • Quantitative SAR (QSAR): Use molecular descriptors (e.g., LogP, polar surface area) to correlate substituents with activity .

Q. What methods elucidate the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Model binding to kinase ATP pockets (e.g., EGFR), prioritizing residues with hydrogen bonds (hydroxyethoxy to Asp831) or π-π stacking (thiophene to Phe723) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized target proteins .
  • Cryo-EM: Resolve ligand-protein complexes at near-atomic resolution (e.g., with cytochrome P450 isoforms) .

Contradictions and Research Gaps

  • Stereochemical purity: reports 92% enantiomeric excess via chiral HPLC, while notes racemization under heating—recommend inert atmosphere for stability .
  • Biological targets: Preliminary data suggest kinase inhibition, but no in vivo validation exists. Prioritize PK/PD studies in rodent models .

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